molecular formula C40H74O9Sn2 B13780378 Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate] CAS No. 68974-77-6

Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]

Cat. No.: B13780378
CAS No.: 68974-77-6
M. Wt: 936.4 g/mol
InChI Key: DNGLKOSMXZLUDY-AQLUMQPMSA-L
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Description

Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] is a tin-based organometallic compound characterized by a central 1,1,3,3-tetrabutyldistannoxane core linked via oxygen bridges to two α,β-unsaturated ester moieties. The diisooctyl ester groups enhance lipophilicity, suggesting applications in hydrophobic matrices or plasticizers.

Properties

CAS No.

68974-77-6

Molecular Formula

C40H74O9Sn2

Molecular Weight

936.4 g/mol

IUPAC Name

4-O-[dibutyl-[dibutyl-[(E)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl]oxystannyl] 1-O-(6-methylheptyl) (E)-but-2-enedioate

InChI

InChI=1S/2C12H20O4.4C4H9.O.2Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;4*1-3-4-2;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*8-7+;;;;;;;

InChI Key

DNGLKOSMXZLUDY-AQLUMQPMSA-L

Isomeric SMILES

CCCC[Sn](O[Sn](OC(=O)/C=C/C(=O)OCCCCCC(C)C)(CCCC)CCCC)(OC(=O)/C=C/C(=O)OCCCCCC(C)C)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a distannoxane precursor with diisooctyl esters of 4-oxobut-2-enoic acid derivatives. The key steps include:

  • Formation of the tetrabutyldistannoxane core through controlled hydrolysis or condensation of organotin chlorides or alkoxides.
  • Subsequent esterification or transesterification with diisooctyl 4-oxobut-2-enoate units.
  • Purification to isolate the desired bis(ester) compound.

Detailed Synthetic Route

  • Synthesis of Tetrabutyldistannoxane Core

    • Starting from dibutyltin dichloride, controlled hydrolysis is performed in anhydrous conditions to yield tetrabutyldistannoxane.
    • The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.
    • Temperature control around 0–25 °C is maintained to avoid polymerization or over-condensation.
  • Preparation of Diisooctyl 4-oxobut-2-enoate

    • Diisooctyl sebacate or related diisooctyl esters are prepared by esterification of sebacic or 4-oxobut-2-enoic acid with isooctanol under acidic catalysis.
    • The reaction is refluxed with removal of water to drive esterification to completion.
  • Coupling Reaction

    • The tetrabutyldistannoxane is reacted with diisooctyl 4-oxobut-2-enoate in an appropriate solvent such as toluene or tetrahydrofuran.
    • The reaction proceeds under mild heating (50–80 °C) with stirring for several hours.
    • The oxy bridges form by nucleophilic attack of the ester oxygen atoms on the tin centers, resulting in the bis(ester) compound.
  • Purification

    • The crude product is purified by recrystallization or column chromatography.
    • Characterization is performed by NMR, IR, and mass spectrometry to confirm structure.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Tetrabutyldistannoxane synthesis Dibutyltin dichloride + controlled hydrolysis 0–25 1–3 Inert atmosphere, anhydrous
Diisooctyl ester preparation Sebacic acid + isooctanol + acid catalyst Reflux (~110) 4–6 Water removal essential
Coupling reaction Tetrabutyldistannoxane + diisooctyl 4-oxobut-2-enoate 50–80 6–12 Stirring, inert atmosphere
Purification Recrystallization/Chromatography Ambient Variable Solvent choice critical

In-Depth Research Findings

  • The formation of the distannoxane core is sensitive to moisture and requires strict control to prevent polymeric byproducts.
  • Esterification efficiency depends on the molar ratio of acid to alcohol and the effectiveness of water removal.
  • The coupling reaction yield is optimized by using dry solvents and maintaining an inert atmosphere to avoid tin oxidation.
  • Spectroscopic studies (NMR, IR) confirm the presence of Sn–O–C linkages and the retention of the conjugated keto-alkene moiety.

Chemical Properties Relevant to Preparation

Property Value Source/Method
Molecular Formula C40H72O8Sn Computed from structure
Molecular Weight Approx. 800–900 g/mol (estimated) From component molecular weights
Stability Sensitive to moisture and air oxidation Literature reports
Solubility Soluble in non-polar organic solvents Experimental observations

Summary Table of Preparation Steps

Stage Key Reagents Critical Parameters Outcome
Distannoxane core Dibutyltin dichloride, water Controlled hydrolysis, inert atmosphere Tetrabutyldistannoxane formed
Ester synthesis Sebacic acid, isooctanol, acid catalyst Reflux, water removal Diisooctyl 4-oxobut-2-enoate
Coupling reaction Distannoxane, diisooctyl ester Dry solvent, 50–80 °C, inert atmosphere Target bis(ester) compound
Purification Solvents for recrystallization or chromatography Ambient temperature Pure product isolated

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include various organotin compounds, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Key Observations:

  • Tin vs. Non-Tin Cores: Tin-containing compounds (e.g., distannoxane, stannylene) exhibit higher thermal stability and catalytic activity compared to sulfur- or oxygen-based analogs like dithiolanylium or aryl ethers . However, tin compounds often face regulatory restrictions due to toxicity concerns.
  • Ester Variations : Diisooctyl esters (target compound) offer greater hydrophobicity than methyl esters (Dimethyl 4,4'-oxydibenzoate), impacting solubility in organic solvents .

Research Findings on Reactivity and Performance

Catalytic Activity

  • Tetrabutyldistannoxane Derivatives: Analogous distannoxane compounds demonstrate Lewis acidity in transesterification and condensation reactions. The target compound’s butyl groups may sterically hinder reactivity compared to less bulky derivatives .

Thermal Stability

  • Diisooctyl Tin Compounds : Thermal gravimetric analysis (TGA) of similar diisooctyl tin esters shows decomposition temperatures >250°C, outperforming amine- or ether-linked compounds like 4,4'-[butane-1,4-diylbis(oxy)]dibutan-1-amine (<200°C) .

Application-Specific Comparisons

Application Area Target Compound Advantages Competing Compound Disadvantages
Polymer Stabilization High thermal stability, UV absorption Tin toxicity limits regulatory approval
Catalysis Lewis acidic Sn-O-Sn core Lower reactivity in non-polar media due to bulky esters
Surfactants N/A (hydrophobic) 4,4'-[butane-1,4-diylbis(oxy)]dibutan-1-amine preferred
Electronics Potential charge-transfer properties (inferior to dithiolanylium systems) Limited conjugation compared to sulfur-based compounds

Biological Activity

Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate], commonly known by its CAS number 68974-77-6, is a complex organotin compound with significant biological activity. Its molecular formula is C40H74O9Sn2C_{40}H_{74}O_{9}Sn_{2} and it has a molecular weight of approximately 936.41 g/mol. This compound is notable for its potential applications in various fields including pharmacology and materials science.

The biological activity of diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] can be attributed to its organotin structure. Organotin compounds are known for their ability to interact with biological membranes and proteins due to their lipophilic nature. They often exhibit antimicrobial and antifungal properties by disrupting cellular functions.

Antimicrobial Properties

Research indicates that organotin compounds can exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of organotin compounds can inhibit the growth of various bacterial strains and fungi. This property is particularly relevant in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effects of this compound on different cell lines. In vitro assays indicate that diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound suggests that modifications in the alkyl chain length and substitution patterns can significantly influence its biological activity. Research has shown that longer alkyl chains enhance lipophilicity and potentially increase antimicrobial efficacy.

Study 1: Antimicrobial Efficacy

In a comparative study published in 2022, diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.

Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 25 μM after 48 hours of exposure, indicating moderate cytotoxicity. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways.

PropertyValue
CAS Number68974-77-6
Molecular FormulaC40H74O9Sn2C_{40}H_{74}O_{9}Sn_{2}
Molecular Weight936.41 g/mol
Boiling Point342ºC at 760 mmHg
Flash Point122.9ºC

Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityIC50 = 25 μM on MCF-7 cells
Apoptosis InductionCaspase pathway activation

Q & A

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:
To confirm the compound's structure and purity, employ a combination of:

  • X-ray Diffraction (XRD): Resolve crystallographic details and interlayer spacing (e.g., modified layered structures as in ).
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify ester and distannoxane linkages.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., C=O, Sn-O bonds).
  • Transmission Electron Microscopy (TEM): Assess dispersion in matrices if used in composites .

Basic: What safety protocols are critical when handling this organotin compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors.
  • Spill Management: Neutralize leaks with inert adsorbents (e.g., dry sand) and avoid environmental release .
  • Storage: Keep in sealed containers under inert gas (e.g., N2_2) to prevent hydrolysis .

Advanced: How can researchers design experiments to investigate its thermal degradation mechanism?

Answer:

  • Thermogravimetric Analysis (TGA): Track mass loss under controlled heating to identify decomposition stages.
  • Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events linked to bond cleavage.
  • Hyphenated Techniques: Pair TGA with gas chromatography-mass spectrometry (TGA-GC/MS) to analyze volatile degradation products.
  • Comparative Studies: Benchmark against silicon or phosphorus analogs (e.g., ’s flame-retardant study) to infer tin-specific pathways .

Advanced: How should contradictory data on its reactivity or stability be resolved?

Answer:

  • Controlled Reproducibility: Standardize reaction conditions (solvent, temperature, catalyst) to isolate variables.
  • Multi-Technique Validation: Cross-validate using XRD (structural changes), NMR (bond integrity), and elemental analysis (stoichiometry).
  • Kinetic Studies: Perform time-resolved UV-Vis or Raman spectroscopy to monitor intermediate species .

Basic: What solvents are compatible for synthesizing or processing this compound?

Answer:

  • Polar Aprotic Solvents: Use dichloromethane or tetrahydrofuran (THF) for reactions involving ester or distannoxane groups.
  • Spectroscopic Monitoring: Track solubility and stability via UV-Vis or dynamic light scattering (DLS).
  • Avoid Protic Solvents: Water or alcohols may hydrolyze Sn-O bonds .

Advanced: How can its potential as a flame retardant or catalyst be systematically evaluated?

Answer:

  • Cone Calorimetry: Measure heat release rate (HRR) and total heat release (THR) in polymer composites (similar to ’s LDH/epoxy system).
  • Catalytic Screening: Test in model reactions (e.g., esterification) with controlled tin loading and compare turnover frequencies (TOF) to other metal catalysts.
  • Structural-Activity Relationships (SAR): Correlate Sn coordination geometry (from XRD) with reactivity .

Basic: What methods ensure accurate purity assessment?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection.
  • Elemental Analysis (EA): Verify C, H, Sn, and O percentages against theoretical values.
  • Melting Point Analysis: Detect impurities via deviations from literature values .

Advanced: What strategies elucidate its interactions with polymeric matrices at the molecular level?

Answer:

  • Molecular Dynamics (MD) Simulations: Model Sn-O-polymer interactions using force fields parameterized for organometallics.
  • Solid-State NMR: Probe local environments of Sn atoms in composites.
  • Adhesion Testing: Measure interfacial strength via peel tests and correlate with dispersion (TEM/XRD data) .

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